N-benzylpyridine-3-sulfonamide

Description

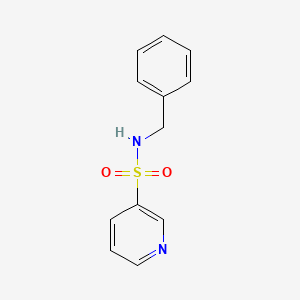

N-Benzylpyridine-3-sulfonamide is a sulfonamide derivative characterized by a pyridine ring substituted at the 3-position with a sulfonamide group (-SO₂NH-) and a benzyl (-CH₂C₆H₅) substituent. Its molecular formula is C₁₂H₁₂N₂O₂S (based on structural analogs) .

Sulfonamides are pharmacologically significant due to their antimicrobial, antiviral, and enzyme-inhibitory activities. Structural modifications, such as the position of the sulfonamide group and substituents like benzyl, influence their physicochemical and biological properties .

Properties

IUPAC Name |

N-benzylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-17(16,12-7-4-8-13-10-12)14-9-11-5-2-1-3-6-11/h1-8,10,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFQRGOFBYOROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzylpyridine-3-sulfonamide can be synthesized through the reaction of pyridine-3-sulfonyl chloride with benzylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that N-benzylpyridine-3-sulfonamide exhibits significant antimicrobial properties. For instance, it has been identified as an inhibitor of bacterial cell division in Escherichia coli, showcasing its potential as a lead compound in antibiotic development . This activity is attributed to its ability to interfere with essential cellular processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of N-benzylpyridine sulfonamides can inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. This suggests that this compound could serve as a scaffold for developing new anticancer agents .

Synthetic Methodologies

Research into the interactions of this compound with biological targets reveals its potential to inhibit specific enzymes and receptors. This ability makes it a valuable compound for further research in drug development, particularly for conditions requiring targeted therapeutic interventions.

High-Throughput Screening

A high-throughput screening study identified this compound as an effective inhibitor of bacterial cell division, highlighting its application in antibiotic discovery . The study utilized various concentrations of the compound against bacterial cultures, demonstrating dose-dependent inhibition.

Anticancer Research

In another case study focused on anticancer activity, derivatives of this compound were tested against several cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis . These findings underscore the compound's potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-benzylpyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

N-Pyridin-3-yl-benzenesulfonamide

N-Benzylpyridine-2-sulfonamide

- Structure : Sulfonamide at the pyridine-2 position.

- Synthesis : Derived from 2-mercaptopyridine via oxidation to sulfonyl chloride, followed by reaction with benzylamine .

- Crystallography : The dihedral angle between the pyridine and benzene rings is 75.75° , with hydrogen bonds stabilizing a 2D network .

- Key Difference : Steric effects at the 2-position may hinder interactions with biological targets compared to the 3-position isomer.

Styryl-Sulfonamide Derivatives

- Structure: (E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamides (e.g., compound IIIa) .

- Synthesis : Condensation of sulfonyl chlorides with styryl-substituted amines in pyridine .

- Activity : These compounds exhibit antiviral properties, highlighting the role of extended conjugated systems in enhancing bioactivity .

Data Table: Comparative Analysis of Sulfonamide Derivatives

Research Findings and Structural Insights

Impact of Substituent Position

- The 3-position on pyridine (as in this compound) may offer better steric accessibility for target binding compared to the 2-position, where the sulfonamide group is closer to the benzyl substituent .

- Dihedral angles between aromatic rings (e.g., 75.75° in the 2-sulfonamide) influence molecular packing and solubility. The 3-sulfonamide isomer likely adopts a distinct conformation, altering crystallinity .

Role of the Benzyl Group

- This trade-off is critical for CNS-targeting drugs .

Biological Activity

N-benzylpyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential, supported by data tables and relevant case studies.

Overview of Biological Activity

This compound exhibits various biological activities, primarily as an inhibitor of specific enzymes and pathways involved in disease processes. Its structure allows for interactions with multiple biological targets, which can lead to therapeutic effects in conditions such as cancer, inflammation, and infectious diseases.

-

PI3-Kinase Inhibition :

- This compound has been identified as a potent inhibitor of PI3-kinase (PI3K) activity, which plays a crucial role in cellular processes like apoptosis suppression and cell migration. Inhibition of PI3K can have implications for cancer treatment and immune response modulation .

- Table 1: IC50 Values for PI3K Inhibition

Compound IC50 (μM) This compound 0.15 LY294002 15-20 Wortmannin 0.01

-

NLRP3 Inflammasome Inhibition :

- Recent studies have shown that this compound can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. By directly binding to the NLRP3 protein, it modulates inflammatory cytokine production .

- Table 2: Inhibitory Potency against NLRP3

Compound IC50 (μM) This compound 0.91 MCC950 0.05

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

- Sulfonamide Moiety : The sulfonamide group is essential for its inhibitory activity against various targets, including carbonic anhydrases and kinases .

- Benzyl Group : Modifications at the benzylic position significantly affect binding affinity and potency against specific enzymes .

Case Studies

- Antimicrobial Activity :

- Cancer Therapeutics :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.